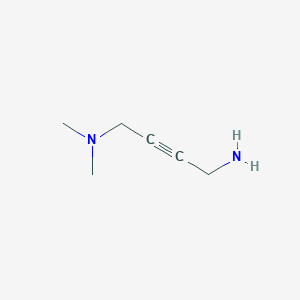

N,N-dimethyl-1,4-diamino-2-butyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

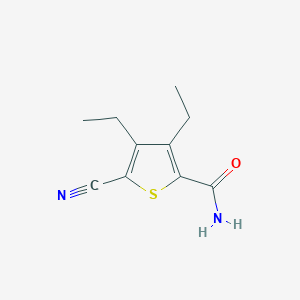

N,N-dimethyl-1,4-diamino-2-butyne (DMDB) is an organic compound that belongs to the alkyne family containing two amine groups. It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

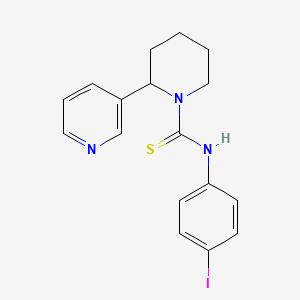

The molecular structure of this compound consists of 12 Hydrogen atoms, 6 Carbon atoms, and 2 Nitrogen atoms . The molecular weight is calculated to be 112.176 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 112.176 . Other properties such as boiling point, density, and refractive index are not available for this specific compound, but similar compounds have these properties listed .科学的研究の応用

Synthesis Methods

Microwave-Assisted Synthesis

A method for efficiently synthesizing unsymmetrical 1,4-diamino-2-butynes using microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling has been developed. This method is chemoselective and yields the target products in moderate to good yields (Xu, Feng, & Van der Eycken, 2021).

Cu(I)-Catalyzed Synthesis

A novel approach using a one-pot Cu(I)-catalyzed A(3)-coupling/decarboxylative coupling has been described for the formation of diversely substituted 1,4-diamino-2-butynes. This multicomponent coupling is efficient for introducing various groups at the 1,4-position of the compound (Feng, Ermolat’ev, Song, & Van der Eycken, 2012).

Chemical and Structural Properties

Inhibitory Mechanism in Enzymes

1,4-Diamino-2-butyne acts as a mechanism-based inhibitor of diamine oxidase, showing saturation kinetics and leading to a time-dependent loss of enzyme activity. It interacts with the enzyme via an aminoallenic compound, forming a covalent bond with pyrrole (Peč & Frébort, 1992).

Adoption of C2-Symmetric Turn Conformation

Bis(amino acid) derivatives of 1,4-diamino-2-butyne adopt a C2-symmetric turn conformation, featuring intramolecular hydrogen bonds. This was examined via NMR spectroscopy and chemical shift analysis (Curran, Marques, & Silva, 2005).

Applications in Material Science

Electroplating

2-butyne-1,4-diol, a related compound, has been used in electroplating, increasing the current efficiency of zinc electro-winning. It undergoes transformations when dissolved in water (D'Amboise, Mathieu, & Piron, 1988).

Modification of Poly(ether/ester)s

Poly(ether/ester)s based on poly(tetramethylene terephthalate) and poly(ethylene glycol) can be modified with 2-butyne-1,4-diol. This modification results in copolymers with varying properties, as demonstrated by 1H NMR measurements and differential scanning calorimetry (Gogeva & Fakirov, 1990).

特性

IUPAC Name |

N',N'-dimethylbut-2-yne-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCNCLOIEKNIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2655952.png)

![2-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2655953.png)

![2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2655954.png)

![methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2655962.png)

![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)